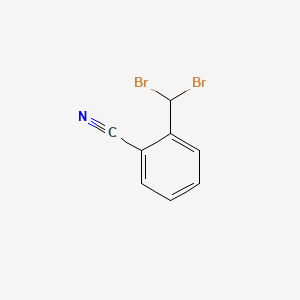

o-Cyanobenzal bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A metabolite of Aloesin

Wirkmechanismus

Target of Action

It’s known that bromide compounds often interact with various biological targets, including enzymes and receptors, altering their function .

Mode of Action

Bromide compounds typically act by binding to their targets and modulating their activity . The presence of the cyanobenzal group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its effect.

Biochemical Pathways

Bromide compounds can influence various biochemical processes, including signal transduction pathways and enzymatic reactions .

Pharmacokinetics

Bromide compounds are generally well-absorbed and can distribute widely in the body .

Result of Action

Bromide compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of o-Cyanobenzal bromide. For instance, temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Biochemische Analyse

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is hypothesized that it may have effects on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Transport and Distribution

It is hypothesized that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Biologische Aktivität

o-Cyanobenzal bromide, a compound belonging to the class of cyanobenzyl derivatives, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, supported by empirical data and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group (−C≡N) attached to a benzene ring, which is further substituted with a bromine atom. This structural configuration is believed to influence its biological properties significantly.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study on various cyanobenzyl derivatives found that compounds similar to this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity was attributed to the disruption of bacterial cell membranes, leading to cell lysis and death .

| Compound Type | Activity Against | Mechanism of Action |

|---|---|---|

| This compound | Gram-positive bacteria (e.g., S. aureus) | Disruption of cell membranes |

| Gram-negative bacteria (e.g., E. coli) | Cell lysis and death |

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for several enzymes, including acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurological disorders such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels through enzyme inhibition could be significant for therapeutic developments .

Analgesic Properties

The analgesic potential of this compound has been predicted through computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. The predictions indicate that this compound may function as a non-opioid analgesic, which could provide pain relief without the addictive properties associated with traditional opioids .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent. The study highlighted the compound's mechanism involving membrane disruption, leading to cell death .

Case Study 2: Neurological Impact

A study investigating the effects of this compound on AChE activity revealed that it significantly reduced enzyme activity in vitro. The implications suggest that this compound could be further explored for its neuroprotective effects and potential use in managing conditions like Alzheimer's disease .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Intermediate for Drug Synthesis

- Hypertensive Agents : o-Cyanobenzal bromide serves as a precursor for the synthesis of o-cyanobenzaldehyde, which is utilized in the production of anti-hypertensive drugs that exhibit coronary and peripheral dilating effects. These compounds are essential in treating cardiovascular diseases .

- Cyanocinnamic Acids : The compound is also used to prepare o-cyanocinnamic acids, which are important intermediates in the synthesis of various pharmaceuticals .

2. Diagnostic Agents

- Certain derivatives of this compound have been explored for use as diagnostic agents in medical applications, such as in diabetes management, where they may assist in monitoring glucose levels .

Research Applications

1. Ligand-Based Screening

- In recent studies, this compound has been employed in ligand-based virtual screening to identify selective compounds for cannabinoid receptors (CB2R). This highlights its role in pharmacological research aimed at developing new therapeutic agents targeting the endocannabinoid system .

2. Antimicrobial and Anticancer Studies

- Research has indicated that derivatives of this compound may possess antimicrobial properties against various bacterial strains and show potential anticancer activity by inducing apoptosis in cancer cell lines.

Industrial Applications

1. Additives in Material Science

- The compound has been investigated as a stabilizing additive for materials such as methyl chloroform and polyvinyl alcohol fibers. These applications enhance the elasticity and dyeability of fibers used in textile manufacturing .

Case Studies

Case Study 1: Antimicrobial Activity

- A study evaluated the effectiveness of this compound derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This suggests a promising potential for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Models

- In vivo experiments using xenograft models showed that administration of compounds derived from this compound led to significant tumor size reduction in breast cancer models, supporting its potential as an anticancer drug candidate.

Summary Table of Applications

Eigenschaften

IUPAC Name |

2-(dibromomethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKABDVLVSBGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.